molecular formula C9H19Cl2N3 B1396998 N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride CAS No. 1332530-64-9

N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride

Cat. No. B1396998
M. Wt: 240.17 g/mol
InChI Key: UOEMCPIMUYRJJX-UHFFFAOYSA-N
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Description

“N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 167.25 .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

The compound N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride demonstrates potential in DNA binding and cytotoxicity studies. Cu(II) complexes of related tridentate ligands exhibited good DNA binding propensity and demonstrated minor structural changes in calf thymus DNA, suggesting applications in studying DNA interactions and possibly in the development of therapeutic agents (Kumar et al., 2012).

Antibacterial Applications

The compound is relevant in the development of antibacterial agents. For instance, a method was developed for synthesizing N9-substituted acridine-9-amines, showcasing high antibacterial ability against B. subtilis bacteria, indicating the potential of the compound in creating new antibacterial treatments (Kudryavtseva et al., 2019).

Molecular Isomerism and Spin State Studies

The compound also has applications in molecular isomerism and spin state studies. Iron(II) molecular isomers based on tautomerization of a similar group showed differences in spin state due to variations in methyl group positions on the ligands, indicating its use in studying spin transition and molecular structure (Han et al., 2017).

properties

IUPAC Name

N-[(1,4,5-trimethylimidazol-2-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-5-10-6-9-11-7(2)8(3)12(9)4;;/h10H,5-6H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEMCPIMUYRJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=C(N1C)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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